molecular formula C23H16ClNO3 B2657797 N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide CAS No. 923218-10-4

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide

Cat. No. B2657797
CAS RN: 923218-10-4
M. Wt: 389.84
InChI Key: FMJFPWNDMZJNRL-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan rings . This compound also contains a benzoyl group (a functional group characterized by the presence of a carbonyl and a phenyl group) and a chlorobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran ring, the benzoyl group, and the chlorobenzamide group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzofuran ring, the benzoyl group, and the chlorobenzamide group. The benzofuran ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions. The benzoyl group can undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution. The chlorobenzamide group can undergo reactions typical of amides and halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring, the benzoyl group, and the chlorobenzamide group would likely influence the compound’s polarity, solubility, melting point, and boiling point .

Scientific Research Applications

Natural Source and Bioactivity

Benzofuran compounds, including those similar to "N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide," are ubiquitous in nature and have been found to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Their potential as natural drug lead compounds has attracted significant attention from chemical and pharmaceutical researchers worldwide. Novel methods for constructing benzofuran rings, including a unique free radical cyclization cascade and proton quantum tunneling, have been discovered, facilitating the synthesis of complex benzofuran compounds with high yield and fewer side reactions (Yu-hang Miao et al., 2019).

Antimicrobial Agents

Benzofuran derivatives are emerging as promising scaffolds for designing antimicrobial agents. They are found in natural products and synthetic compounds with a wide range of applications in pharmaceuticals. Some derivatives, such as psoralen, have been used in treating skin diseases, demonstrating the unique structural features and biological activities of benzofuran in drug discovery (Asha Hiremathad et al., 2015).

Antimicrobial and Biological Activities

An update on benzofuran inhibitors outlined the broad range of biological activity of benzofuran compounds, including unique anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The presence of certain functional groups has been shown to greatly increase therapeutic activities, indicating the potential of benzofuran derivatives as pro-drugs (K. Dawood, 2019).

Environmental and Health Impact

Research on the fate processes of chlorobenzenes in soil and potential remediation strategies provides insight into the environmental risk and degradation pathways of compounds related to "this compound." These compounds pose a high environmental risk due to their toxicity and persistence, requiring knowledge on environmental fate processes and remediation strategies for their reduction or elimination from the environment (F. Brahushi et al., 2017).

Safety and Hazards

Without specific studies or literature on this compound, it’s difficult to provide information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential applications. This could include exploring its potential use in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3/c1-14-18-13-16(25-23(27)17-9-5-6-10-19(17)24)11-12-20(18)28-22(14)21(26)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJFPWNDMZJNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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